molecular formula C13H12ClN5 B7817199 6-chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole CAS No. 924861-88-1

6-chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole

Cat. No.: B7817199
CAS No.: 924861-88-1
M. Wt: 273.72 g/mol
InChI Key: FQGLDMHSPZPFLL-UHFFFAOYSA-N
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Description

6-Chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole is a complex organic compound characterized by its unique structure, which includes a carbazole core, a chloro group, and a tetrazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole typically involves multiple steps, starting with the construction of the carbazole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. Subsequent chlorination and introduction of the tetrazolyl group can be achieved through specific halogenation and azide coupling reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to optimize the production process and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or other reducing agents like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) for introducing the tetrazolyl group.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 6-chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole has shown potential as a bioactive molecule. It can be used in the development of new drugs and therapeutic agents due to its ability to interact with biological targets.

Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Its interaction with specific molecular targets can lead to the development of novel treatments for various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism by which 6-chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 6-Chloro-4-phenyl-2-piperidin-1-yl-3-(1H-tetrazol-5-yl)-quinoline

  • 2-Butyl-4-chloro-1H-imidazole-5-methanol 5-acetate

Uniqueness: 6-Chloro-1-(1H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole stands out due to its unique combination of structural features, which contribute to its distinct chemical and biological properties. Its carbazole core and tetrazolyl group provide it with a high degree of versatility and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

6-chloro-1-(2H-tetrazol-5-yl)-2,3,4,9-tetrahydro-1H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN5/c14-7-4-5-11-10(6-7)8-2-1-3-9(12(8)15-11)13-16-18-19-17-13/h4-6,9,15H,1-3H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGLDMHSPZPFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)Cl)C4=NNN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301183195
Record name 6-Chloro-2,3,4,9-tetrahydro-1-(2H-tetrazol-5-yl)-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924861-88-1
Record name 6-Chloro-2,3,4,9-tetrahydro-1-(2H-tetrazol-5-yl)-1H-carbazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924861-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,3,4,9-tetrahydro-1-(2H-tetrazol-5-yl)-1H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301183195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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